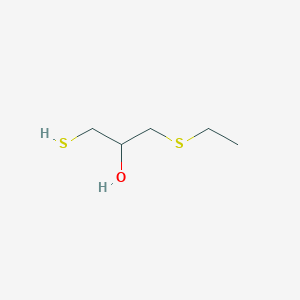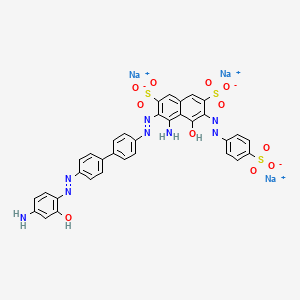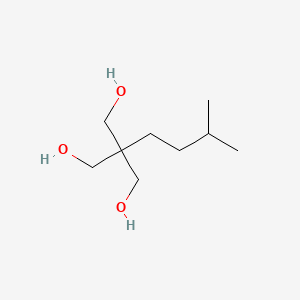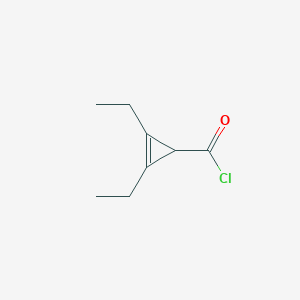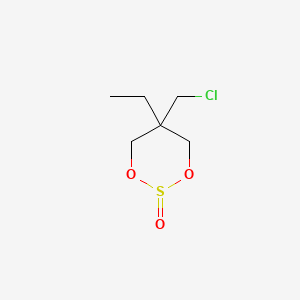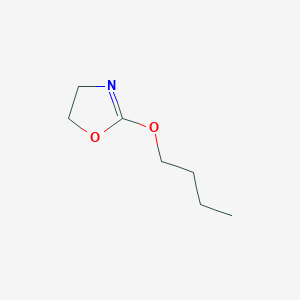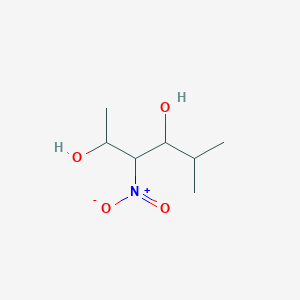
Hexaethyl pentane-1,1,3,3,5,5-hexacarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexaethyl pentane-1,1,3,3,5,5-hexacarboxylate is an organic compound with the molecular formula C23H36O12 . It consists of 23 carbon atoms, 36 hydrogen atoms, and 12 oxygen atoms . This compound is characterized by its six ester functional groups, making it a significant molecule in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hexaethyl pentane-1,1,3,3,5,5-hexacarboxylate can be synthesized through various methods. One notable method involves the reaction of methylene iodide with sodium ethoxide, which leads to the formation of diethyl methylenemalonate. This intermediate can then be further reacted to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, purification, and crystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Hexaethyl pentane-1,1,3,3,5,5-hexacarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Hexaethyl pentane-1,1,3,3,5,5-hexacarboxylate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of hexaethyl pentane-1,1,3,3,5,5-hexacarboxylate involves its interaction with specific molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release carboxylic acids, which can then participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Hexaethyl pentane-1,1,3,3,5,5-hexacarboxylate can be compared with other similar compounds such as:
Diethyl malonate: A simpler ester with fewer ester groups.
Triethyl citrate: Another ester with different structural features.
Hexaethyl diorthosilicate: A compound with similar ester functionalities but different core structure.
Uniqueness: this compound is unique due to its six ester groups, which provide it with distinct chemical properties and reactivity compared to other esters.
Propriétés
Numéro CAS |
80311-87-1 |
|---|---|
Formule moléculaire |
C23H36O12 |
Poids moléculaire |
504.5 g/mol |
Nom IUPAC |
hexaethyl pentane-1,1,3,3,5,5-hexacarboxylate |
InChI |
InChI=1S/C23H36O12/c1-7-30-17(24)15(18(25)31-8-2)13-23(21(28)34-11-5,22(29)35-12-6)14-16(19(26)32-9-3)20(27)33-10-4/h15-16H,7-14H2,1-6H3 |
Clé InChI |
PMLYOIIAGLEZPW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CC(CC(C(=O)OCC)C(=O)OCC)(C(=O)OCC)C(=O)OCC)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


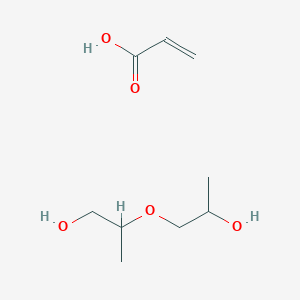
![Benzo[b]thiophene-2-carbonyl azide](/img/structure/B14429739.png)
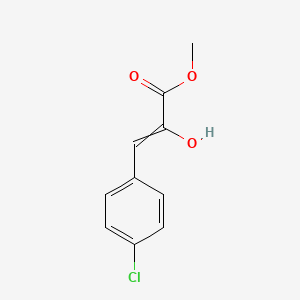
![2-[(Oxomethylidene)sulfamoyl]phenyl methanesulfonate](/img/structure/B14429748.png)
![1-{[Bis(2-methoxyethyl)amino]methyl}naphthalen-2-OL](/img/structure/B14429749.png)
